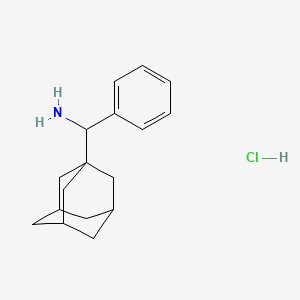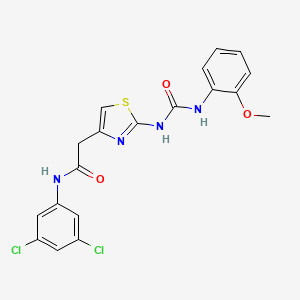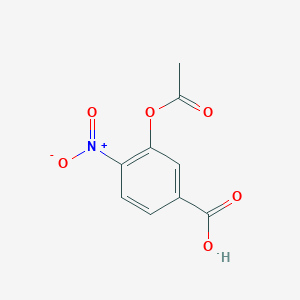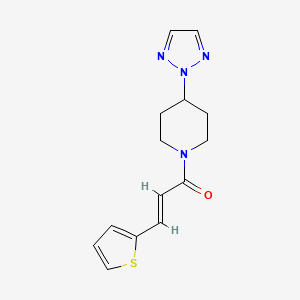![molecular formula C22H18N2O3 B2383237 3-メチル-N-(8-メチル-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)ベンザミド CAS No. 921891-79-4](/img/structure/B2383237.png)
3-メチル-N-(8-メチル-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with a unique structure that includes a dibenzo-oxazepine core.
科学的研究の応用
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It holds promise as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the benzamide group: This step often involves the reaction of the dibenzo-oxazepine intermediate with a benzoyl chloride derivative under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
作用機序
The mechanism of action of 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: This compound is structurally similar but lacks the additional methyl group on the nitrogen atom.
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide: This derivative includes a propoxybenzenesulfonamide group, which may confer different chemical and biological properties.
Uniqueness
The uniqueness of 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide lies in its specific structural features, which can influence its reactivity and interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-4-3-5-15(10-13)21(25)23-16-7-9-19-17(12-16)22(26)24-18-11-14(2)6-8-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNJOWUDWGSLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)


![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)
![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)

